2,7-Dichloroquinoline-3-carbonitrile is a compound that belongs to the quinoline family, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives have been extensively studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The quinoline nucleus is a common structural motif in numerous pharmacologically active compounds, making it a significant area of research in drug discovery and development.
In the field of medicinal chemistry, quinoline derivatives have been evaluated for their potential as therapeutic agents. The study on 7-substituted isoquinoline-4-carbonitriles showed that these compounds could serve as inhibitors for MLCK and EGFR, which are targets in the treatment of diseases such as cancer and cardiovascular disorders1. The ability to modulate kinase activity makes these derivatives promising candidates for drug development.
Quinoline derivatives also exhibit interesting properties that are valuable in material science. A fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile was synthesized and characterized for its structural, spectroscopic, and photophysical properties2. The compound displayed nonlinear optical properties with a first-order hyperpolarizability significantly higher than urea, suggesting its potential as a nonlinear optical (NLO) material. Additionally, the absorption and emission spectra of this compound were studied, revealing its utility in the development of fluorescent materials.
In organic synthesis, quinoline derivatives are versatile intermediates for the construction of complex heterocyclic compounds. For example, reactions involving 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile led to the formation of various fused heterocyclic compounds, including triazolopyrimidothienotetrahydroisoquinolines3. These reactions demonstrate the reactivity of quinoline carbonitriles and their utility in synthesizing novel heterocyclic structures with potential biological activities.
2,7-Dichloroquinoline-3-carbonitrile is a chemical compound with the molecular formula CHClN and a molecular weight of 223.06 g/mol. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. This compound is particularly notable for its potential applications in medicinal chemistry and pharmacology due to its structural characteristics and reactivity.
2,7-Dichloroquinoline-3-carbonitrile can be synthesized through various chemical methods, primarily involving the modification of quinoline scaffolds. The compound is classified under the category of chloroquinoline derivatives, which are characterized by the presence of chlorine atoms at specific positions on the quinoline ring. Its synthesis often involves reactions such as Vilsmeier–Haack reactions and nucleophilic substitutions.
The synthesis of 2,7-dichloroquinoline-3-carbonitrile typically involves several key steps:
The reaction conditions typically involve refluxing in a suitable solvent, which facilitates the nucleophilic substitution process. The yields of these reactions can vary based on the reaction conditions, including temperature and concentration of reactants.
The molecular structure of 2,7-dichloroquinoline-3-carbonitrile features a quinoline ring system with chlorine substituents at positions 2 and 7 and a carbonitrile group at position 3. This arrangement contributes to its unique chemical properties.
2,7-Dichloroquinoline-3-carbonitrile can undergo various chemical reactions due to the presence of reactive functional groups:
The reactivity of 2,7-dichloroquinoline-3-carbonitrile is influenced by its electronic structure and steric factors associated with the chlorine substituents.
The mechanism of action for compounds like 2,7-dichloroquinoline-3-carbonitrile often involves interaction with specific biological targets:
In vitro studies have shown that 2,7-dichloroquinoline-3-carbonitrile has significant antibacterial activity against various strains like Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .
2,7-Dichloroquinoline-3-carbonitrile has several scientific applications:
2,7-Dichloroquinoline-3-carbonitrile (CAS 158583-91-6) is a crystalline solid with the molecular formula C₁₀H₄Cl₂N₂ and a molecular weight of 223.06 g/mol. Its structure features a quinoline core substituted with chlorine atoms at positions 2 and 7 and a cyano group (-CN) at position 3. This arrangement creates an electron-deficient system, enhancing electrophilicity at C-2 and C-4, while the cyano group enables nucleophilic addition or cyclization reactions [1] [5]. Key physicochemical properties include:
Table 1: Physicochemical Properties of 2,7-Dichloroquinoline-3-carbonitrile
Property | Value/Description |
---|---|
CAS Number | 158583-91-6 |
Molecular Formula | C₁₀H₄Cl₂N₂ |
Molecular Weight | 223.06 g/mol |
Key Functional Groups | 2,7-Dichloro; 3-Cyano |
Reactivity Sites | C-2 (Electrophilic), C-4 (Electrophilic), -CN (Electrophilic/Nucleophilic) |
Synthetic routes typically employ the Vilsmeier-Haack reaction, where acetanilides undergo formylation/cyclization with POCl₃/DMF. For example, 2,7-dichloro-3-formylquinoline intermediates can be oxidized to the target nitrile [3]. The compound serves as a precursor for fused heterocycles; reacting with hydrazine yields pyrazolo[4,3-c]quinolines, while guanidine forms pyrimido[5,4-c]quinolines [8].
The compound emerged from adaptations of the Meth-Cohn quinoline synthesis (1970s), which leveraged Vilsmeier conditions (POCl₃/DMF) to cyclize acetanilides into 2-chloroquinoline-3-carbaldehydes [3]. By the 1990s, researchers modified this protocol to access 2,7-dichloroquinoline derivatives, with the 3-carbonitrile variant gaining attention for its superior leaving-group capacity at C-2 compared to aldehydes. Early 21st-century studies optimized its synthesis using microwave irradiation, reducing reaction times from hours to minutes and improving yields to >90% [3]. Commercial availability began in the late 2000s (e.g., Sigma-Aldrich, Santa Cruz Biotechnology), with current pricing at ~$210/500 mg [1]. Key milestones include:
This compound is a cornerstone in constructing pharmacologically active heterocycles:
Table 2: Key Derivatives and Applications of 2,7-Dichloroquinoline-3-carbonitrile
Precursor | Derivative Synthesized | Primary Application |
---|---|---|
Cyanoacetic acid hydrazide | Pyrazolo[4,3-c]quinolines | Cytotoxicity studies (IC₅₀: 2–8 µM) |
Guanidine | Pyrimido[5,4-c]quinolines | Topoisomerase inhibition [8] |
4-Aminoacetophenone | Quinoline-chalcone hybrids | Antimalarial (89% β-hematin inhibition) [6] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: